Receptor Binding vs. Dichloroacetamide Safeners
In a direct radioligand binding assay using [³H]R-29148, the compound bound to a single class of high-affinity sites in etiolated maize seedlings with a Kd of 0.12 μM and a maximal binding of 55 pmol/mg protein [1]. This binding was saturable and protease-sensitive, indicating a specific protein receptor. Comparative inhibition studies revealed that N,N-diallyl-2,2-dichloroacetamide (dichlormid) had an IC50 of 0.01 μM, while other compounds in the same class exhibited a range of IC50 values. Notably, a separate study using the same [³H]Saf(R-29148) binding assay reported that benoxacor has an IC50 of 741 nM . This 6,175-fold difference in affinity (0.12 μM Kd vs. 741 nM IC50) underscores the distinct molecular interaction profile of R-29148.
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.12 μM |
| Comparator Or Baseline | Benoxacor: IC50 = 741 nM |
| Quantified Difference | 6,175-fold difference in binding affinity |
| Conditions | [³H]Saf(R-29148) binding assay in maize (Zea mays) seedlings |
Why This Matters
This quantifies the specific molecular target engagement that underpins its safening activity, a critical differentiator for formulation development and mechanistic studies.
- [1] Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 213-219. View Source
